2-Amino-2'-O-(2-methoxyethyl)adenosine
Overview
Description
Scientific Research Applications
Synthesis and Derivative Studies
Improved Synthesis Techniques : Research by Sivets (2007) details the alkylation of adenosine and 2-aminoadenosine to enhance the synthesis of 2′-O-(2-methoxyethyl)adenosine derivatives. This work contributes to a more efficient synthetic pathway for these compounds (Sivets, 2007).
Exploring Stereochemistry : Another study by Sivets, Vepsäläinen, and Mikhailopulo (2005) explores the stereochemistry of the pentofuranose rings in isomeric 2’-O-MOE and 3’-O-MOE purine nucleosides, providing insight into how alkylation affects these structures (Sivets, Vepsäläinen, & Mikhailopulo, 2005).
Enzymatic Synthesis and Oligoribonucleotide Applications
Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) describe the use of the 2′-O-(4-methoxybenzyl)adenosine in the synthesis of oligoribonucleotides, highlighting the potential application in nucleic acid synthesis and modification (Takaku & Kamaike, 1982).
Enzymatic Acylation in Green Chemistry : A study by Simeó, Sinisterra, and Alcántara (2009) demonstrates the enzymatic acylation of nucleosides, including 2′-O-(2-methoxyethyl)adenosine, showcasing its application in green chemistry and enzymatic processes (Simeó, Sinisterra, & Alcántara, 2009).
Fluorescence and Structural Probing
Fluorescence Quenching Studies : Jean and Hall's 2001 research uses 2-Aminopurine (a related compound) for probing nucleic acid structure and dynamics, shedding light on the fluorescence properties and potential applications in structural biology (Jean & Hall, 2001).
Probing DNA Structure and Dynamics : Rachofsky, Osman, and Ross (2001) use 2-Aminopurine to study protein-induced conformational changes in DNA, demonstrating the compound's utility in understanding molecular interactions within DNA (Rachofsky, Osman, & Ross, 2001).
Nucleoside and Nucleotide Modification
- Modification of Nucleosides : Singer and Spengler (1982) describe themodification of adenosine with O-methylhydroxylamine, leading to a change in tautomeric equilibrium. This study contributes to understanding chemical modifications in nucleosides and their potential applications (Singer & Spengler, 1982).
Synthesis and Biological Activity : Bosch et al. (2004) explore the synthesis of new adenosine derivatives, including modifications of 2-amino-2'-O-(2-methoxyethyl)adenosine, for potential use as agonists of adenosine receptors. This research highlights the compound's significance in developing new pharmacological agents (Bosch et al., 2004).
Aminoacylation of tRNAs : Sprinzl and Cramer (1975) discuss the aminoacylation of tRNAs, indicating the role of compounds like 2-amino-2'-O-(2-methoxyethyl)adenosine in understanding the biochemistry of tRNA synthetase reactions (Sprinzl & Cramer, 1975).
Further Applications in Medicinal Chemistry
A3 Adenosine Receptor Antagonists : Lenzi et al. (2006) conducted a structural investigation on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as potential human A3 adenosine receptor antagonists, suggesting the relevance of adenosine derivatives in receptor targeting (Lenzi et al., 2006).
A1 Adenosine Agonist Binding Enhancers : Luetjens et al. (2003) explore 2-amino-3-benzoylthiophene derivatives as allosteric enhancers of A1 adenosine agonist binding, offering insights into the design of new therapeutic agents (Luetjens et al., 2003).
Novel Synthesis and Labeling Techniques
Novel Functionalization for Labeling : Manoharan, Guinosso, and Cook (1991) describe a method for alkylating the sugar ring of adenosine at the 2′-O- position, allowing for site-specific introduction of reporter groups and therapeutic agents, thereby expanding the compound's utility in biochemistry and molecular biology (Manoharan, Guinosso, & Cook, 1991).
- ://consensus.app/papers/nucleotides-part-synthesis-application-novel-linker-waldvogel/3b58f2c0158d58ddbd2b2d6d5115cd37/?utm_source=chatgpt).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWSGIIALWUBNX-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573213 | |
Record name | 2-Amino-2'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
256224-13-2 | |
Record name | 2-Amino-2'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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